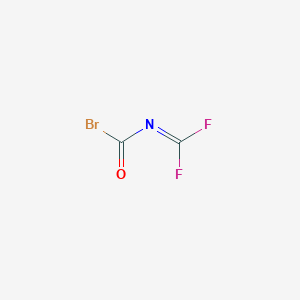

N-(Difluoromethylidene)carbamoyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(Difluoromethylidene)carbamoyl bromide” is a chemical compound used in pharmaceutical testing . It is available for purchase from various suppliers for use in laboratory settings .

Synthesis Analysis

The synthesis of carbamoyl fluorides, which are related to “N-(Difluoromethylidene)carbamoyl bromide”, has been discussed in several papers . These papers describe modern methods for the synthesis of carbamoyl fluorides, which are intermediates of prime importance. They can act as the entry point to a wide array of fluorinated amide building blocks .Chemical Reactions Analysis

There are papers discussing the reactions of carbamoyl chlorides, which are related to "N-(Difluoromethylidene)carbamoyl bromide" . These papers discuss the diverse range of transition metal-catalyzed transformations that carbamoyl chlorides can participate in .Aplicaciones Científicas De Investigación

Cooperative Dual Palladium/Silver Catalyst System

A cooperative dual palladium/silver catalyst system has been developed for direct difluoromethylation of aryl bromides and iodides under mild conditions. This approach is compatible with a variety of functional groups, highlighting the versatility of difluoromethylated arenes in fine-tuning the biological properties of drug molecules. The methodology demonstrates a significant advancement in the formation of difluoromethylarenes, which previously required harsh conditions or stoichiometric amounts of catalysts (Yang Gu, X. Leng, & Q. Shen, 2014).

CO2 Capture by Task-Specific Ionic Liquid

Innovative ionic liquids with appended amine groups have shown reversible reactivity with CO2, sequestering the gas as a carbamate salt. This process offers a nonvolatile, water-independent, and recyclable method for CO2 capture, comparable in efficiency to commercial amine sequestering agents (Eleanor D. Bates, Rebecca Mayton, Ioanna Ntai, & James H. Davis, 2002).

Synthesis of Carbamoyl Fluorides

The reactivity of difluorocarbene with hydroxylamines has been utilized to synthesize carbamoyl fluorides, employing sodium bromodifluoroacetate as a non-toxic carbene precursor. This method exhibits high functional group tolerance, offering a streamlined approach to accessing carbamoyl fluorides, which are valuable in organic synthesis and potentially pharmaceutical development (Hannah Baars, Julien Engel, Lucas Mertens, D. Meister, & C. Bolm, 2016).

Carbamoyl-Substituted N-Heterocyclic Carbene Complexes

N-carbamoyl-substituted heterocyclic carbene Pd(II) complexes have been prepared from carbamoyl imidazolium salts and efficiently promote Sonogashira cross-coupling reactions under mild conditions. These complexes are thermal and hydrolytically stable, broadening the toolbox for carbon-carbon bond-forming reactions in synthetic chemistry (R. Batey, M. Shen, & A. Lough, 2002).

Visible-Light-Induced Hydrodifluoromethylation of Alkenes

An innovative method for the hydrodifluoromethylation of alkenes using bromodifluoromethylphosphonium bromide under visible-light conditions has been described. This methodology features excellent functional-group tolerance and employs readily available reagents, marking an important development in the synthesis of difluoromethylated alkanes (Qing-Yu Lin, Xiuhua Xu, Kena Zhang, & F. Qing, 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(Difluoromethylidene)carbamoyl bromide is a difluoromethylation reagent . The primary targets of this compound are molecules that can form X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Mode of Action

This compound interacts with its targets through difluoromethylation processes . It can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Biochemical Pathways

The affected pathways involve the construction of C (sp3)–CF2H bonds . Electrophilic, nucleophilic, radical, and cross-coupling methods have been used to construct these bonds . Cases of stereoselective difluoromethylation are still limited .

Result of Action

The result of the action of N-(Difluoromethylidene)carbamoyl bromide is the formation of X–CF2H bonds, where X can be oxygen, nitrogen, or sulfur . This is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Propiedades

IUPAC Name |

N-(difluoromethylidene)carbamoyl bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF2NO/c3-1(7)6-2(4)5 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYQJXDJXUPMOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Difluoromethylidene)carbamoyl bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2952680.png)

![2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B2952685.png)

![3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952686.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952687.png)

![N-benzyl-4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2952690.png)

![(Z)-8-(furan-2-ylmethyl)-2-((5-methylfuran-2-yl)methylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2952692.png)

![4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2952698.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2952703.png)